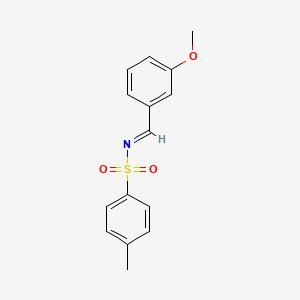
N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a methoxy group attached to the benzylidene moiety and a methyl group attached to the benzenesulfonamide moiety. Schiff bases have been widely studied for their potential biological activities and coordination chemistry.
Preparation Methods
The synthesis of N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide can be achieved through a condensation reaction between 3-methoxybenzaldehyde and 4-methylbenzenesulfonamide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is stirred for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential antimicrobial and anticancer activities. It acts by inhibiting specific enzymes or interfering with cellular processes in microorganisms and cancer cells.
Medicine: Research has shown that Schiff bases, including this compound, have potential therapeutic applications due to their ability to interact with biological targets such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide can be compared with other Schiff bases and sulfonamide derivatives:
N-(2-Hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonamide: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
N-(3-Methoxybenzylidene)-4-methoxybenzenesulfonamide: The presence of an additional methoxy group on the benzenesulfonamide moiety can alter the compound’s solubility and interaction with biological targets.
N-(3-Methoxybenzylidene)-4-chlorobenzenesulfonamide: The substitution of a chlorine atom can enhance the compound’s antimicrobial properties due to the electron-withdrawing effect of chlorine.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H15NO3S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(NE)-N-[(3-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-6-8-15(9-7-12)20(17,18)16-11-13-4-3-5-14(10-13)19-2/h3-11H,1-2H3/b16-11+ |
InChI Key |
UWXPZFJCRZLJGY-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



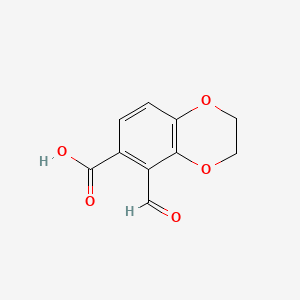
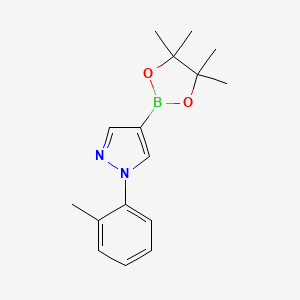
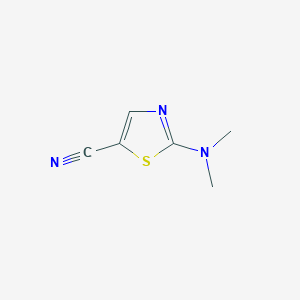
![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)
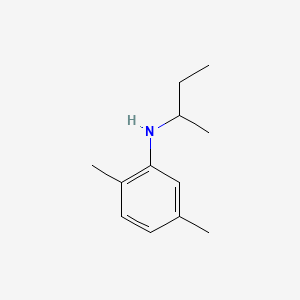

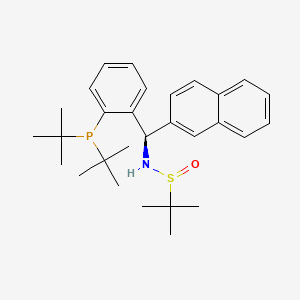
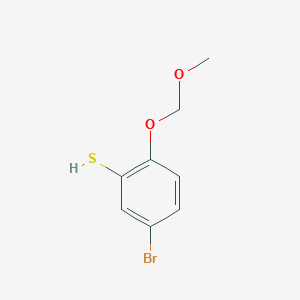
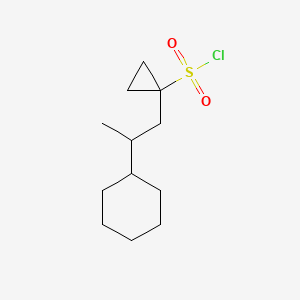
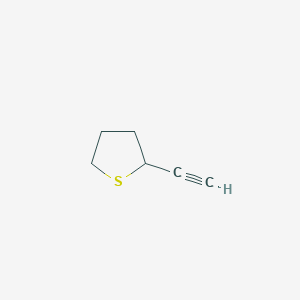
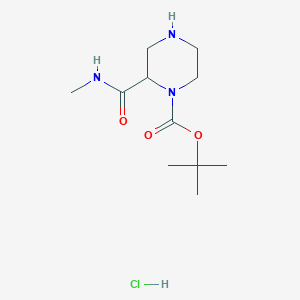
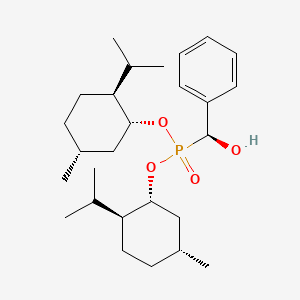
![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)
